molecular formula C14H15BrO2 B1291872 2-Bromo-6-(1-ethoxyethoxy)naphthalene CAS No. 142524-71-8

2-Bromo-6-(1-ethoxyethoxy)naphthalene

Cat. No.: B1291872
CAS No.: 142524-71-8
M. Wt: 295.17 g/mol
InChI Key: XPCZRVLEXALHNC-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-ethoxyethoxy)naphthalene: is a chemical compound with the molecular formula C14H15BrO2 and a molecular weight of 295.18 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an ethoxyethoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene typically involves the bromination of 6-(1-ethoxyethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-6-(1-ethoxyethoxy)naphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of 6-(1-ethoxyethoxy)naphthalene by removing the bromine atom. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.

    Reduction: Formation of 6-(1-ethoxyethoxy)naphthalene.

Scientific Research Applications

Chemistry:

2-Bromo-6-(1-ethoxyethoxy)naphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology:

In biological research, this compound is used to study the effects of brominated naphthalene derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-ethoxyethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxyethoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 2-Bromo-6-ethoxynaphthalene
  • 2-Bromo-6-(1-methoxyethoxy)naphthalene

Comparison:

2-Bromo-6-(1-ethoxyethoxy)naphthalene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances its solubility in organic solvents and affects its reactivity in chemical reactions. The presence of the bromine atom also makes it a versatile intermediate for further functionalization in organic synthesis .

Properties

IUPAC Name

2-bromo-6-(1-ethoxyethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZRVLEXALHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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